molecular formula C12H14ClN5 B5703746 6-Chloro-N2-isopropyl-N4-phenyl-1,3,5-triazine-2,4-diamine

6-Chloro-N2-isopropyl-N4-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B5703746
M. Wt: 263.72 g/mol
InChI Key: GLIWCUXRQXXJHM-UHFFFAOYSA-N
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Description

6-Chloro-N2-isopropyl-N4-phenyl-1,3,5-triazine-2,4-diamine is an organic compound belonging to the triazine family. It is characterized by a triazine ring substituted with a chlorine atom, an isopropyl group, and a phenyl group. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N2-isopropyl-N4-phenyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with isopropylamine and aniline. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N2-isopropyl-N4-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Chloro-N2-isopropyl-N4-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or herbicidal effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its isopropyl and phenyl groups differentiate it from other triazine compounds, leading to unique reactivity and applications .

Biological Activity

Overview

6-Chloro-N2-isopropyl-N4-phenyl-1,3,5-triazine-2,4-diamine is a member of the triazine family, characterized by its unique structure that includes a chlorine atom, an isopropyl group, and a phenyl group. This compound has garnered interest in various fields, especially in agriculture and pharmaceuticals, due to its potential biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of cyanuric chloride with isopropylamine and aniline. The process can be outlined as follows:

  • Formation of Intermediate : Cyanuric chloride reacts with isopropylamine in the presence of a base (e.g., sodium hydroxide) to yield 2-chloro-N2-isopropyl-1,3,5-triazine-4,6-diamine.
  • Final Product : The intermediate is subsequently reacted with aniline under controlled conditions to produce the final compound.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Research has shown that certain triazine derivatives possess moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae and Pseudomonas aeruginosa. The inhibition zones for synthesized compounds ranged from 8 to 21 mm against these strains .
CompoundInhibition Zone (mm)Bacteria Type
3g21S. aureus
3a-f8 - 15S. epidermidis
3a-g8 - 14P. aeruginosa
3a-g8 - 14K. pneumonia

Antifungal Activity

In addition to antibacterial properties, some derivatives have also been evaluated for antifungal activity. The specific mechanisms involve targeting enzymes crucial for fungal growth and biofilm formation.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes or disrupt cellular processes. For example:

  • Enzyme Inhibition : Molecular docking studies have suggested that the compound interacts with glucosamine-6-phosphate synthase, a critical enzyme in bacterial cell wall synthesis. This interaction potentially leads to antimicrobial effects by inhibiting bacterial growth .

Case Studies

  • Antimicrobial Evaluation : A study evaluated various triazine derivatives for their antimicrobial effectiveness against different bacterial strains. Compound 3g demonstrated the highest antibacterial activity among tested derivatives.
    • Methodology : The study employed standard disk diffusion methods to assess antimicrobial efficacy.
    • Results : The results indicated that while most compounds had moderate activity compared to ampicillin (a common antibiotic), some showed promise as potential anti-biofilm agents.
  • Anticancer Potential : Other research has explored the anticancer properties of triazine derivatives. Compounds derived from similar structures have shown cytotoxic effects against various cancer cell lines (e.g., A549 for lung cancer and MCF-7 for breast cancer) with IC50 values indicating effective inhibition at low concentrations .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other triazine compounds:

Compound NameStructure TypeNotable Activity
AtrazineHerbicideBroad-spectrum herbicidal activity
SimazineHerbicideSimilar mechanism but different substituents

Properties

IUPAC Name

6-chloro-4-N-phenyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5/c1-8(2)14-11-16-10(13)17-12(18-11)15-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIWCUXRQXXJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)NC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324627
Record name 6-chloro-4-N-phenyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201235
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

53773-09-4
Record name 6-chloro-4-N-phenyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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